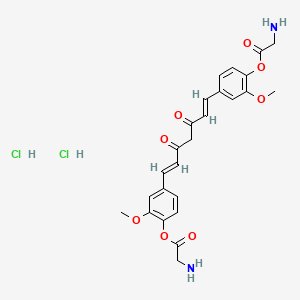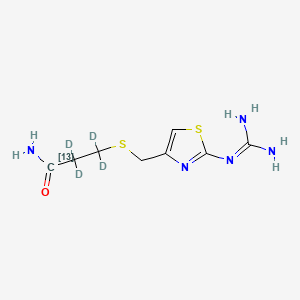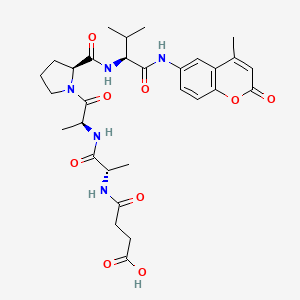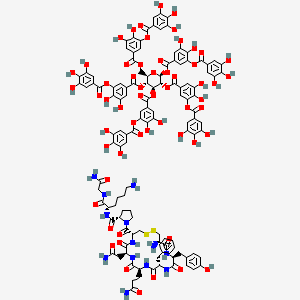
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4FN3O2. It is a derivative of benzotriazole, featuring a fluorine atom at the 7th position and a carboxylic acid group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the nitration of benzotriazole followed by reduction and subsequent fluorination. The nitration is carried out using nitric acid in the presence of sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride. The fluorination step involves the use of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the fluorination step may be carried out using safer and more efficient fluorinating agents to minimize hazards associated with handling hydrogen fluoride .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzotriazole derivatives.
Oxidation Products: Oxidized forms of benzotriazole.
Reduction Products: Reduced forms of benzotriazole.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The carboxylic acid group allows for hydrogen bonding and ionic interactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzotriazole-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-1,2,3-Benzotriazole-6-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and exploring novel biological applications .
Eigenschaften
Molekularformel |
C7H4FN3O2 |
|---|---|
Molekulargewicht |
181.12 g/mol |
IUPAC-Name |
7-fluoro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
NYFGDJBUUQCTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NNN=C21)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)


![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)








![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)

